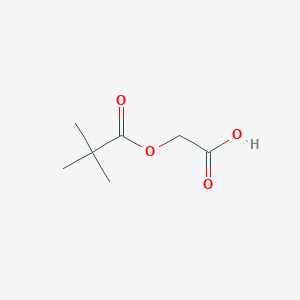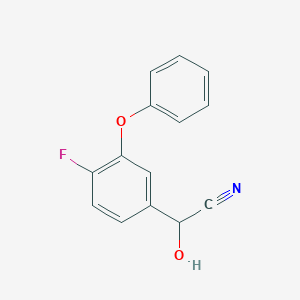
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile is an organic compound with the molecular formula C14H10FNO2. This compound is characterized by the presence of a fluoro group, a hydroxy group, and a phenoxy group attached to a benzene ring, along with an acetonitrile moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile typically involves multiple steps. One common method starts with the preparation of 4-fluoro-3-phenoxybenzaldehyde, which is then converted into the desired compound through a series of reactions. The initial step involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with a suitable reagent to introduce the hydroxy and acetonitrile groups .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of copper or copper compounds as catalysts in the presence of alkali phenolate or alkaline earth metal phenolate has been reported .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoro-3-phenoxybenzoic acid, while reduction can produce 4-fluoro-3-phenoxybenzylamine .
Scientific Research Applications
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile exerts its effects involves interactions with specific molecular targets. The fluoro and phenoxy groups can interact with enzymes or receptors, altering their activity. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-phenoxybenzaldehyde: A precursor in the synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile.
4-Fluoro-3-phenoxybenzoic acid: An oxidation product of the compound.
4-Fluoro-3-phenoxybenzylamine: A reduction product of the compound.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the hydroxy and phenoxy groups contribute to its versatility in chemical synthesis and potential biological applications.
Properties
Molecular Formula |
C14H10FNO2 |
|---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H |
InChI Key |
FYIOXXUKFQPTJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


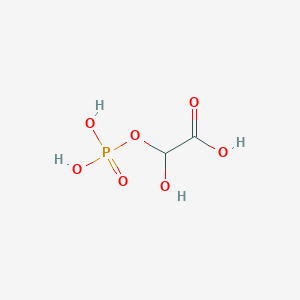
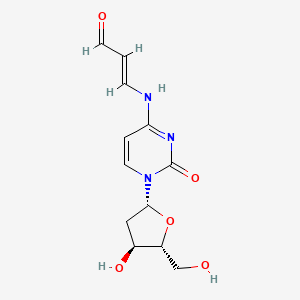
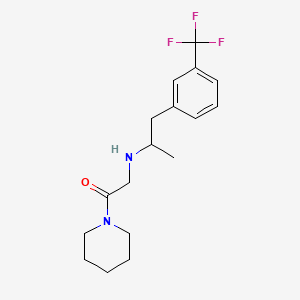
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
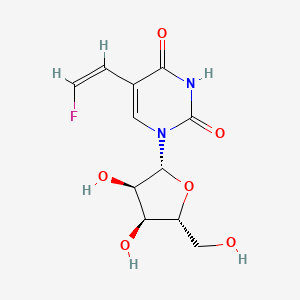


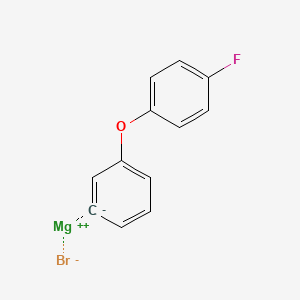
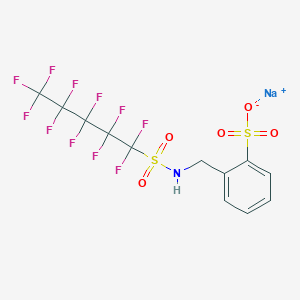

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)

